Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride
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Overview
Description
Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O4S and its molecular weight is 453.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride shows promise in antimicrobial applications. Notably, compounds with thiazole and piperazine structures have been synthesized and shown to possess significant antibacterial and antifungal properties. For instance, certain thiazole substituted 1,3,4-oxadiazole derivatives exhibit good antibacterial as well as antifungal activity (Kokate & Patil, 2021). Similar antimicrobial efficacy is observed in derivatives of norfloxacin, a molecule structurally similar to the compound (Menteşe et al., 2013). Moreover, certain methanone derivatives with substituted thiazole and piperazine exhibited moderate to good antimicrobial activity (Mhaske et al., 2014).
Synthesis and Chemical Properties
The compound can be synthesized using ethyl 4-chloro-3-oxobutanoate (4-chloro ethyl acetoacetate) and thioamides, forming ethyl 2(2-arylthiazol-4yl)acetate, which is further processed to yield the final product. This synthesis approach is versatile and can lead to a variety of derivatives with potential bioactive properties (Kokate & Patil, 2021). Additionally, thiazolopyrimidines and oxadiazepines derived from similar compounds have shown promising anti-inflammatory and analgesic properties, highlighting the versatility and potential of this chemical scaffold (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
The structural similarity to compounds that have been found to possess cardioprotective activity suggests potential therapeutic applications for this compound. For instance, certain thiazole derivatives have shown moderate to high cardioprotective effects in vitro (Drapak et al., 2019). The compound's structural components, particularly the thiazole and piperazine moieties, are prevalent in molecules that exhibit significant biological activity, suggesting a potential for diverse therapeutic applications.
Mechanism of Action
Target of Action
The compound “Ethyl 4-(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate hydrochloride” contains a thiazole ring . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets of this compound could be numerous and varied depending on the specific substitutions and functional groups present.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Thiazole derivatives often work by interacting with biological targets and causing changes in their function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Thiazole derivatives have been found to have a wide range of effects due to their diverse biological activities .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S.ClH/c1-3-28-21(26)8-7-20(25)24-11-9-23(10-12-24)14-19-22-18(15-29-19)16-5-4-6-17(13-16)27-2;/h4-6,13,15H,3,7-12,14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQLBELOPKVHLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC(=CC=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.